Competitive Inhibition of Angiogenin tRNA‑Cleavage Activity: Ki = 278 μM vs. N‑Terminal Peptide Inactivity
Angiogenin Fragment (108-123) inhibits the initial rate of angiogenin‑catalyzed tRNA degradation in a concentration‑dependent manner, yielding an apparent Ki of 278 μM in an in vitro enzymatic assay using purified angiogenin and tRNA substrate [1]. In contrast, synthetic peptides derived from the N‑terminal region of angiogenin exhibit no inhibitory activity against angiogenin‑mediated tRNA cleavage under identical assay conditions [2]. This quantitative and region‑specific inhibition profile differentiates Fragment (108-123) from N‑terminal angiogenin peptides, which are functionally inert in this assay [2].
| Evidence Dimension | Inhibition constant (apparent Ki) for angiogenin‑catalyzed tRNA degradation |
|---|---|
| Target Compound Data | 278 μM |
| Comparator Or Baseline | N‑terminal angiogenin peptides (e.g., Ang(1-21)) |
| Quantified Difference | No inhibition detected (baseline activity unchanged) |
| Conditions | In vitro enzymatic assay with purified angiogenin and tRNA substrate; concentration‑dependent inhibition measured via initial degradation rate |
Why This Matters
The 278 μM Ki value provides a quantitative benchmark for comparative potency studies, while the complete inactivity of N‑terminal peptides ensures that only C‑terminal fragments like (108-123) can serve as functional angiogenin antagonists in enzymatic assays.
- [1] TargetMol. Angiogenin Fragment (108-123) Product Datasheet. T83115. Accessed April 2026. View Source
- [2] Rybak SM, Auld DS, St Clair DK, Yao QZ, Fett JW. C-terminal angiogenin peptides inhibit the biological and enzymatic activities of angiogenin. Biochem Biophys Res Commun. 1989;162(1):535-543. doi:10.1016/0006-291x(89)92030-5 View Source
